boeravinone E

α-glucosidase inhibition antidiabetic enzyme kinetics

Prioritize Boeravinone E for research due to its superior α-glucosidase (IC50=85.1µM, mixed-type) and BACE1 (IC50=5.60µM) inhibition over analogs like boeravinone B or G. This specific rotenoid is essential for validated HPLC quality control of Boerhaavia diffusa extracts. Request a quote for high-purity analytical standard or bulk quantities.

Molecular Formula C17H12O7
Molecular Weight 328.27 g/mol
CAS No. 137787-00-9
Cat. No. B174558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameboeravinone E
CAS137787-00-9
Synonyms3,6,9,11-tetrahydroxy-10-methyl-6a,12a-dehydroretenoid
boeravinone E
Molecular FormulaC17H12O7
Molecular Weight328.27 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C=C(C=C4)O)OC3O)O
InChIInChI=1S/C17H12O7/c1-6-9(19)5-11-13(14(6)20)15(21)12-8-3-2-7(18)4-10(8)24-17(22)16(12)23-11/h2-5,17-20,22H,1H3
InChIKeyNCWLTPKGFNPAMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Boeravinone E (CAS 137787-00-9) Rotenoid Compound Technical Profile for Research and Industrial Procurement


Boeravinone E (CAS 137787-00-9) is a naturally occurring rotenoid isoflavonoid first isolated from the roots of Boerhaavia diffusa L. (Nyctaginaceae) [1]. It belongs to a class of heterocyclic compounds characterized by a 6a,12a-dehydroretenoid skeleton and has a molecular formula of C17H12O7 (molecular weight: 328.27 g/mol) [2]. Boeravinone E has been identified as a bioactive constituent in several Boerhavia species, including B. erecta and B. repens [3], and has demonstrated distinct pharmacological activities that differentiate it from closely related rotenoids.

Why Boeravinone E (CAS 137787-00-9) Cannot Be Substituted with Other Rotenoids in Critical Research Applications


Substitution among rotenoids is not straightforward due to significant structural variations that govern distinct biological activity profiles. Boeravinone E (5) exhibits a specific substitution pattern on rings B and D that confers unique functional properties, including a mixed-type α-glucosidase inhibition mechanism not observed in all rotenoids [1]. While other boeravinones, such as boeravinone B (4) and boeravinone G (2), share the rotenoid core, they display divergent biological activities: boeravinone B is a dual inhibitor of bacterial NorA efflux pump and human P-glycoprotein [2], whereas boeravinone G demonstrates potent antioxidant effects [3]. Furthermore, analytical differentiation is critical; validated RP-HPLC and UPLC methods have been developed specifically for the simultaneous quantitation of boeravinone E and boeravinone B due to their distinct chromatographic behaviors [4]. Simply assuming functional equivalence among in-class compounds risks experimental failure, inaccurate bioactivity interpretation, and compromised quality control in extract standardization.

Quantitative Evidence Guide: Differentiating Boeravinone E (CAS 137787-00-9) from Analogs Based on Measured Bioactivity and Analytical Performance


Boeravinone E Demonstrates Superior α-Glucosidase Inhibition Compared to Acarbose and Other Rotenoids

Boeravinone E (5) exhibited the most potent α-glucosidase inhibition among twelve isolated rotenoids from Boerhavia erecta, with an IC50 value of 85.1 µM, significantly stronger than the positive control acarbose [1]. A kinetic study revealed that boeravinone E acts as a mixed-type inhibitor, a mechanism distinct from competitive inhibitors like acarbose [1]. In contrast, other rotenoids such as boeravinone G (2), boeravinone P (3), boeravinone B (4), and boeravinone H (7) showed weaker inhibition, and several other rotenoids including boeravinone A (6) and boeravinone C (11) were inactive against α-glucosidase [1].

α-glucosidase inhibition antidiabetic enzyme kinetics

Boeravinone E Exhibits Selective Spasmolytic Activity Distinguished from Other Rotenoids by Structural Determinants

In a bioassay-guided evaluation of intestinal motility in vitro, boeravinone E, along with boeravinone G and compound 5, exhibited spasmolytic activity, while boeravinone D (1) and boeravinone H (4) did not [1]. Preliminary structure-activity relationship (SAR) analysis established that the spasmolytic effect is critically dependent on specific substitutions on rings B and D of the rotenoid skeleton [1]. Notably, boeravinone B, despite being structurally related, has not been reported to exhibit spasmolytic activity, instead demonstrating distinct activities as an efflux pump inhibitor [2].

spasmolytic gastrointestinal motility smooth muscle

Boeravinone E Displays Distinct Enzyme Inhibition Profile Against BACE1 and COX1 with Defined IC50 Values

Boeravinone E inhibits recombinant human BACE1 with an IC50 of 5.60 µM (5,600 nM) and ovine COX1 with an IC50 of 23.9 µM, as determined by fluorescence-based and PGF2alpha production assays, respectively [1]. These values are comparable to or distinct from other rotenoids: boeravinone D exhibits a BACE1 IC50 of 4.77 µM [2], while boeravinone B demonstrates a BACE1 IC50 of 12.02 µM [3] and a P-glycoprotein IC50 of 64.85 µM [4]. The differential BACE1 inhibitory potency among rotenoids (boeravinone D ≈ boeravinone E > boeravinone B) underscores the importance of specific structural features for target engagement.

BACE1 inhibition Alzheimer's disease COX inhibition

Boeravinone E and Boeravinone B Exhibit Distinct Chromatographic and Linear Range Properties Validated by RP-HPLC

A validated RP-HPLC method for simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract demonstrated distinct linear ranges for each compound: 7.26-35.75 µg/mL for boeravinone E and 2.20-11.00 µg/mL for boeravinone B, with correlation coefficients (r²) of 0.9989 and 0.9991, respectively [1]. The method achieved percent recovery of 95.22-95.83% from extract samples, confirming accuracy [1]. This analytical differentiation is critical because boeravinone E and boeravinone B co-occur in plant extracts but possess different bioactivities; without validated separation and quantitation, extract standardization and bioactivity attribution are impossible.

analytical chemistry quality control chromatography

Prioritized Research and Industrial Application Scenarios for Boeravinone E (CAS 137787-00-9) Based on Differentiated Evidence


Diabetes Research: α-Glucosidase Inhibitor Lead Optimization

Boeravinone E (5) is the most potent α-glucosidase inhibitor among twelve rotenoids isolated from Boerhavia erecta, with an IC50 of 85.1 µM and a mixed-type inhibition mechanism distinct from acarbose [1]. This makes it a prioritized starting point for structure-activity relationship (SAR) studies and lead optimization programs targeting postprandial hyperglycemia management. Procurement of boeravinone E over less active rotenoids (e.g., boeravinone A, boeravinone C) is critical for assay development and mechanistic studies.

Gastrointestinal Pharmacology: Spasmolytic Activity Screening

Boeravinone E demonstrates confirmed spasmolytic activity in vitro on intestinal motility, a property shared only with boeravinone G and compound 5 among the tested rotenoids [1]. Researchers investigating smooth muscle relaxation or antispasmodic therapeutics must use boeravinone E rather than inactive analogs like boeravinone D or H. The established SAR highlighting B/D ring substitution effects provides a framework for further medicinal chemistry exploration.

Quality Control and Standardization of Boerhaavia diffusa Extracts

A validated RP-HPLC method enables simultaneous quantitation of boeravinone E and boeravinone B in plant extracts and formulations, with distinct linear ranges and high accuracy (recovery 95.22-95.83%) [1]. Boeravinone E serves as an essential reference standard for quality control laboratories aiming to standardize Boerhaavia diffusa-based nutraceuticals or herbal medicines. Its procurement as a pure analytical standard is non-negotiable for method validation and routine batch testing.

Neuroscience: BACE1 Inhibition for Alzheimer's Disease

Boeravinone E inhibits BACE1 with an IC50 of 5.60 µM, demonstrating ~2-fold greater potency than boeravinone B (IC50 = 12.02 µM) [1][2]. This potency advantage positions boeravinone E as a more promising candidate for initial screening in Alzheimer's disease-related β-secretase inhibition assays. Researchers should prioritize boeravinone E over less potent rotenoids when designing BACE1 inhibition studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for boeravinone E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.